

# Commercial suppliers and purity levels of Methyl 17-Hydroxyheptadecanoate.

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## Compound of Interest

Compound Name: Methyl 17-Hydroxyheptadecanoate

Cat. No.: B164416

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## In-Depth Technical Guide: Methyl 17-Hydroxyheptadecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 17-Hydroxyheptadecanoate**, including its commercial availability, purity levels, and relevant experimental methodologies. This document is intended to serve as a valuable resource for professionals in research and drug development who are working with or interested in this long-chain omega-hydroxy fatty acid methyl ester.

## Commercial Suppliers and Purity

**Methyl 17-Hydroxyheptadecanoate** is available from several commercial suppliers, catering to the needs of the research community. The compound is typically offered at high purity levels, suitable for a range of scientific applications. Below is a summary of prominent suppliers and their stated purity specifications.

Supplier	Product Name	CAS Number	Purity
Larodan	Methyl 17-Hydroxyheptadecanoate	94036-00-7	>98% <sup>[1]</sup>
Cayman Chemical	17-hydroxy Heptadecanoic Acid methyl ester	94036-00-7	≥98% <sup>[2]</sup>
MyBioSource	Methyl 17-Hydroxyheptadecanoate, Biochemical	94036-00-7	>98% <sup>[3]</sup>

## Physicochemical Properties

- Molecular Formula: C<sub>18</sub>H<sub>36</sub>O<sub>3</sub>
- Molecular Weight: 300.48 g/mol
- Appearance: Solid

## Experimental Protocols

While specific synthesis and purification protocols for **Methyl 17-Hydroxyheptadecanoate** are not extensively detailed in publicly available literature, general methodologies for the preparation and analysis of long-chain fatty acid methyl esters (FAMES) are well-established and can be adapted.

## Synthesis

A common method for the synthesis of **Methyl 17-Hydroxyheptadecanoate** is the esterification of its corresponding carboxylic acid, 17-hydroxyheptadecanoic acid.

Protocol: Acid-Catalyzed Esterification of 17-Hydroxyheptadecanoic Acid

- Dissolution: Dissolve 17-hydroxyheptadecanoic acid in a suitable alcohol, typically methanol, in excess.

- **Catalyst Addition:** Add a strong acid catalyst, such as sulfuric acid or hydrochloric acid, in a catalytic amount.
- **Reaction:** Reflux the mixture for several hours to drive the equilibrium towards the ester product. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, neutralize the excess acid with a mild base, such as sodium bicarbonate solution.
- **Extraction:** Extract the methyl ester into an organic solvent like diethyl ether or hexane.
- **Washing:** Wash the organic layer with water and brine to remove any remaining impurities.
- **Drying and Evaporation:** Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the crude **Methyl 17-Hydroxyheptadecanoate**.

## Purification

Purification of the crude product is crucial to achieve the high purity levels required for research applications. Column chromatography is a standard technique for this purpose.

### Protocol: Purification by Column Chromatography

- **Column Preparation:** Pack a glass column with silica gel, using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) as the mobile phase.
- **Sample Loading:** Dissolve the crude **Methyl 17-Hydroxyheptadecanoate** in a minimal amount of the mobile phase and load it onto the column.
- **Elution:** Elute the column with the chosen solvent system, gradually increasing the polarity to separate the desired ester from any unreacted starting material and byproducts.
- **Fraction Collection:** Collect fractions and analyze them by TLC to identify those containing the pure product.
- **Solvent Evaporation:** Combine the pure fractions and evaporate the solvent to yield purified **Methyl 17-Hydroxyheptadecanoate**.

## Analysis by Gas Chromatography (GC)

Gas chromatography is the primary analytical technique for assessing the purity of FAMES.

Protocol: Gas Chromatography Analysis

- **Sample Preparation (Derivatization):** While the compound is already a methyl ester, for complex biological samples containing the free acid, a derivatization step to convert fatty acids to their methyl esters is necessary. This can be achieved through acid-catalyzed (e.g., with  $\text{BF}_3$  in methanol) or base-catalyzed (e.g., with sodium methoxide) transesterification.
- **Injection:** Inject a small volume of the sample, dissolved in a suitable solvent like hexane, into the GC inlet.
- **Separation:** Utilize a capillary column with a suitable stationary phase (e.g., a polar phase like wax or a non-polar phase like DB-5) to separate the components of the sample based on their boiling points and interactions with the stationary phase.
- **Detection:** A Flame Ionization Detector (FID) is commonly used for the detection of FAMES.
- **Quantification:** The purity of the sample can be determined by comparing the peak area of **Methyl 17-Hydroxyheptadecanoate** to the total area of all peaks in the chromatogram.

## Potential Biological Role and Signaling Pathways

While direct evidence for the involvement of **Methyl 17-Hydroxyheptadecanoate** in specific signaling pathways is limited, its structural class, omega-hydroxy fatty acids, and long-chain fatty acids in general, are known to be biologically active molecules.

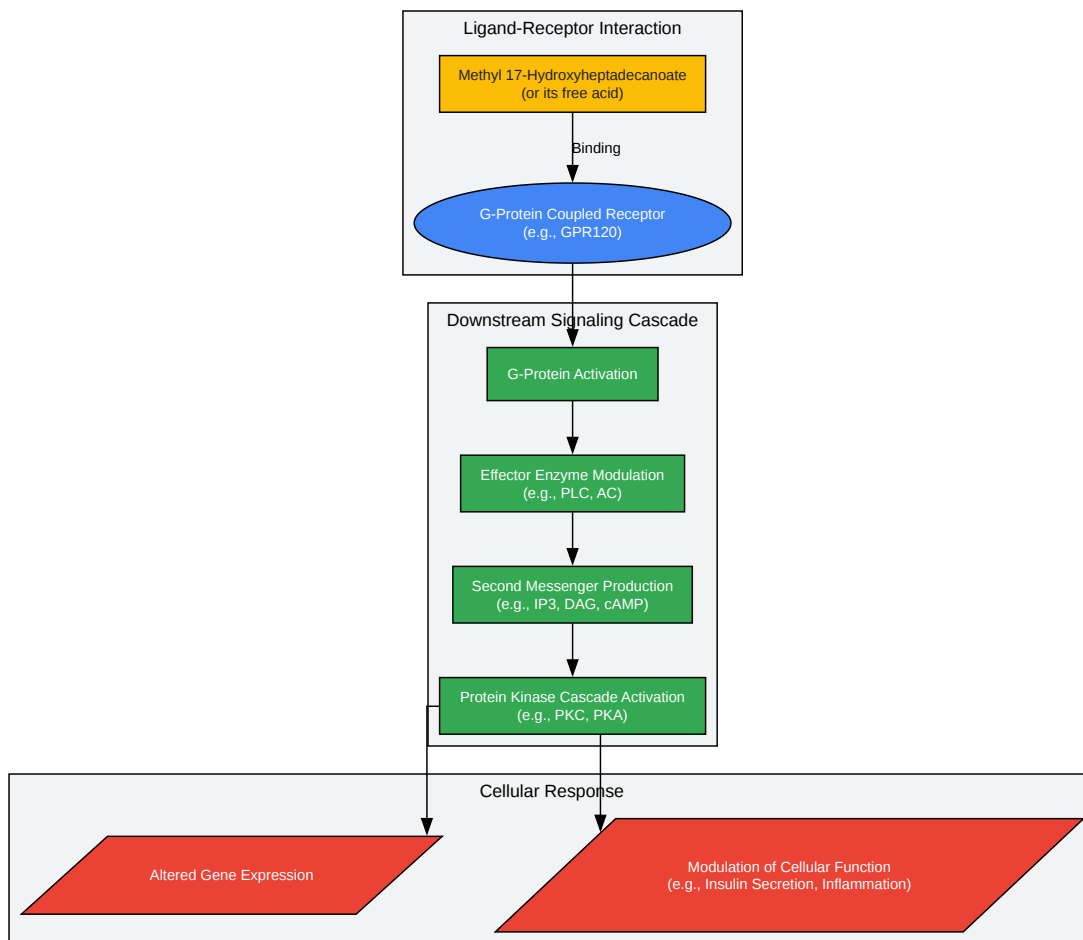
Long-chain fatty acids can act as ligands for G-protein coupled receptors (GPCRs), such as GPR40 and GPR120, which are involved in various metabolic processes, including insulin secretion and inflammatory responses.[4][5] It is plausible that 17-hydroxyheptadecanoic acid, the precursor to the methyl ester, could interact with such receptors.

The enzymatic synthesis of omega-hydroxy fatty acids is a known biological process.[2] For instance, **Methyl 17-hydroxyheptadecanoate** is a substrate for lactonizing lipase from

*Pseudomonas* sp., which catalyzes the formation of macrocyclic lactones. This suggests a potential role in microbial metabolism or as a precursor to other bioactive molecules.

Below is a generalized logical workflow for investigating the potential interaction of a long-chain hydroxy fatty acid with a G-protein coupled receptor.

## Logical Workflow: Investigating LCFA-GPCR Interaction

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